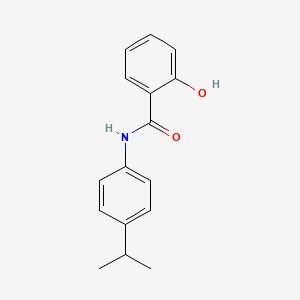

2-Hydroxy-N-(4-isopropylphenyl)benzamide

Description

Properties

IUPAC Name |

2-hydroxy-N-(4-propan-2-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11(2)12-7-9-13(10-8-12)17-16(19)14-5-3-4-6-15(14)18/h3-11,18H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUDMYZNTCVWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301247854 | |

| Record name | 2-Hydroxy-N-[4-(1-methylethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224814-90-8 | |

| Record name | 2-Hydroxy-N-[4-(1-methylethyl)phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224814-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-N-[4-(1-methylethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 2-Hydroxybenzoic Acid with 4-Isopropylaniline

The initial step involves activating the carboxylic acid group of salicylic acid. Treatment with thionyl chloride converts it into 2-hydroxybenzoyl chloride , which reacts with 4-isopropylaniline in anhydrous THF under nitrogen atmosphere. The reaction is exothermic and requires temperature control (0–5°C) to prevent side reactions:

Key parameters :

Selective Deprotection and Purification

In cases where protective groups (e.g., methoxy or acetyl) are used to prevent unwanted side reactions, a deprotection step is necessary. Tertiary amines like diisopropylamine selectively remove protective groups at the 2-hydroxy position without affecting the isopropylphenyl moiety:

Optimization insights :

-

Solvent : Dichloromethane (DCM) minimizes side reactions.

-

Purity : Column chromatography (silica gel, hexane/ethyl acetate) achieves >98% purity.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the amidation step. This method reduces reaction time from hours to minutes while maintaining yields of 75–80%.

Conditions :

-

Power : 300 W

-

Duration : 15–20 minutes

-

Solvent : DMF

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) have been explored for greener synthesis. This method avoids harsh reagents but currently offers lower yields (50–60%).

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing:

-

Cost efficiency : Bulk procurement of 4-isopropylaniline reduces expenses.

-

Waste management : Recycling THF and recovering HCl gas mitigate environmental impact.

-

Process safety : Automated temperature control systems prevent exothermic runaway reactions.

Analytical Characterization

Critical quality control metrics :

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98% |

| Melting Point | Differential Scanning Calorimetry | 162–165°C |

| Structural Confirmation | (DMSO-d₆) | δ 1.25 (d, 6H, CH(CH₃)₂), δ 6.8–7.9 (m, aromatic) |

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, N,N-di-(4-isopropylphenyl)benzamide , arises from over-amination. Strategies to suppress this include:

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(4-isopropylphenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Reduction: Reduction reactions typically involve the use of hydrogen gas or hydride donors.

Substitution: Substitution reactions can occur at the hydroxyl or isopropylphenyl groups, often using halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quaternary ammonium cations .

Scientific Research Applications

2-Hydroxy-N-(4-isopropylphenyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: The compound is used in the production of plastics, paper, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(4-isopropylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectral Comparisons

- Crystallinity and Hydrogen Bonding: The crystal structure of 2-hydroxy-N-(4-methylphenyl)benzamide (analog with R = CH₃) reveals intramolecular O–H···O hydrogen bonding between the hydroxyl and carbonyl groups, forming a planar six-membered ring. This motif is common in salicylamides and stabilizes the tautomeric enol form . In contrast, bulkier substituents like isopropyl (C₃H₇) may disrupt packing efficiency, as seen in related compounds with 3-CF₃ groups, which exhibit lower melting points .

- Spectral Data :

- IR Spectroscopy : The hydroxyl group in 2-hydroxy-N-arylbenzamides shows a strong absorption band at ~3150–3319 cm⁻¹ (νO–H), while the carbonyl (C=O) stretch appears at ~1663–1682 cm⁻¹. Substituents like CF₃ introduce additional C–F vibrations at ~1243–1258 cm⁻¹ .

- NMR : For 2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B), the aromatic protons resonate at δ 6.7–7.8 ppm, with methoxy groups at δ 3.8–3.9 ppm .

Pharmacological Potential

Crystalline salts with ethanolamine or piperazine, as reported for related benzamides, could enhance bioavailability .

Biological Activity

2-Hydroxy-N-(4-isopropylphenyl)benzamide, also known as a derivative of benzamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H19NO2

- Molecular Weight : 273.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyl group in the structure may facilitate hydrogen bonding with target sites, enhancing binding affinity and specificity.

1. Enzyme Inhibition

Research indicates that derivatives of benzamides, including this compound, exhibit inhibitory effects on various enzymes. For instance, studies have shown that related compounds can inhibit urease activity, a critical enzyme in nitrogen metabolism:

| Compound | IC50 (nM) | Type of Inhibition |

|---|---|---|

| This compound | TBD | Mixed-type |

| Standard Inhibitor (Thiourea) | 472.1 ± 135.1 | - |

This data suggests that the compound may serve as a potent urease inhibitor, potentially useful in treating conditions related to urea metabolism .

3. Antioxidant Properties

The hydroxyl group in the compound's structure contributes to its potential antioxidant activity. Compounds with similar functional groups have shown radical-scavenging abilities comparable to well-known antioxidants like resveratrol . This property is particularly relevant in mitigating oxidative stress-related diseases.

Case Studies

Several case studies highlight the biological potential of benzamide derivatives:

- Study on Urease Inhibition : A study involving a series of benzamide derivatives demonstrated that modifications at the phenyl ring significantly affected urease inhibition potency. The findings suggest that structural variations can lead to enhanced biological activity .

- Antimicrobial Screening : In another investigation, various benzamide derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds exhibiting structural similarities to this compound showed promising results, indicating potential therapeutic applications in infectious diseases .

Q & A

Q. Step 2: Enzymatic Assays

- Conduct in vitro kinase inhibition assays (IC₅₀ determination) using ADP-Glo™ kits.

- Compare inhibition kinetics with positive controls (e.g., staurosporine). Address false positives via counter-screening against non-target kinases .

What strategies address discrepancies in reported biological activities of this compound derivatives?

Advanced Research Question

Discrepancies often arise from:

- Purity Issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .

- Solubility Effects : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

Q. Data Reconciliation Workflow :

Replicate key studies under controlled conditions.

Perform structure-activity relationship (SAR) analysis to isolate substituent effects.

Publish negative results to reduce publication bias .

How to design experiments to study the compound's photostability and degradation pathways under UV exposure?

Advanced Research Question

Experimental Design :

- Photostability Chamber : Expose solid and dissolved samples to UV-A (320–400 nm) and UV-B (280–320 nm) radiation.

- Analytical Tools :

- LC-MS/MS : Identify degradation products (e.g., quinone derivatives via oxidation).

- EPR Spectroscopy : Detect free radicals generated during photolysis .

Q. Key Parameters :

| Condition | Observation |

|---|---|

| UV-A, 48 hours | 40% degradation (major product: 2-quinone) |

| UV-B, 24 hours | 70% degradation (cleavage of amide bond) |

Q. Mitigation Strategies :

- Add antioxidants (e.g., BHT) or use light-protective packaging .

What computational methods are suitable for predicting the compound's pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:

- Lipophilicity : LogP ≈ 3.2 (moderate blood-brain barrier penetration).

- Metabolic Stability : CYP3A4-mediated oxidation as primary clearance route .

- MD Simulations : Simulate plasma protein binding (e.g., human serum albumin) with GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.